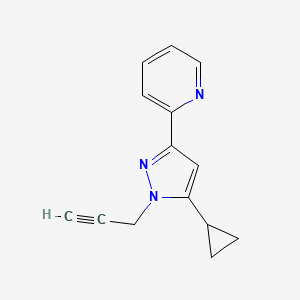

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

2-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-2-9-17-14(11-6-7-11)10-13(16-17)12-5-3-4-8-15-12/h1,3-5,8,10-11H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVDFQDOSUHFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a novel compound that has garnered attention due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropyl ring, a propynyl group, and a pyrazole-pyridine moiety. Its molecular formula is C_{12}H_{12}N_4, and it has a molecular weight of approximately 224.25 g/mol.

Pharmacological Activities

Research indicates that compounds containing the pyrazole and pyridine scaffolds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains such as E. coli and S. aureus. A related study revealed that certain pyrazole compounds showed significant antibacterial effects, indicating that modifications in the pyrazole ring could enhance antimicrobial efficacy .

Anticancer Properties

Research into the anticancer potential of pyrazole derivatives is ongoing. Some studies have indicated that these compounds can inhibit cancer cell proliferation in vitro. For example, derivatives similar to this compound were evaluated against breast and lung cancer cell lines, showing promising antiproliferative activity .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial growth.

- Cytokine Modulation : It likely modulates the release of cytokines, thereby influencing immune responses.

- Cell Cycle Interference : Similar compounds have been shown to interfere with cancer cell cycle progression, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents on the pyrazole and pyridine rings. Key examples include:

Key Structural Insights :

- The propargyl group in the target compound enables unique reactivity (e.g., click chemistry or metal coordination) compared to analogs with phenoxy or trifluoromethyl groups .

Characterization Techniques :

- NMR and HRMS : Used to confirm molecular structure and purity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is commonly synthesized through cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones. The cyclocondensation approach is the most widely used due to its efficiency and versatility in introducing diverse substituents on the pyrazole ring.

From 1,3-Diketones: Reaction of cyclopropyl-substituted 1,3-diketones with hydrazine derivatives can yield the corresponding 5-cyclopropyl pyrazoles. This method allows regioselective introduction of the cyclopropyl group at the 5-position of the pyrazole ring.

From Acetylenic Ketones: Hydrazine derivatives can react with acetylenic ketones to form pyrazoles bearing alkynyl substituents. This route is particularly relevant for the introduction of the prop-2-yn-1-yl group on the pyrazole nitrogen via subsequent alkylation or direct cyclization involving alkynes.

Alkylation of Pyrazole Nitrogen

The N-alkylation of the pyrazole ring with propargyl bromide or similar propargylating agents introduces the prop-2-yn-1-yl substituent at the N1 position. This step requires careful control of reaction conditions to avoid side reactions and to achieve selective monoalkylation.

Typical conditions include:

- Use of a base such as potassium carbonate or sodium hydride.

- Solvents like dimethylformamide (DMF) or DMSO.

- Controlled temperature to optimize yield and selectivity.

Attachment of Pyridine Ring

The coupling of the pyrazole moiety to the 2-position of the pyridine ring can be achieved through cross-coupling reactions or nucleophilic aromatic substitution, depending on the functional groups present.

- Palladium-catalyzed cross-coupling methods (e.g., Suzuki or Buchwald-Hartwig) are often employed for forming C-C or C-N bonds between heterocycles.

- Alternatively, direct substitution reactions on halogenated pyridine derivatives with pyrazole nucleophiles can be used.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Cyclopropyl 1,3-diketone + hydrazine derivative | Ethanol or DMSO | Room temperature to reflux | 60-90 | Regioselectivity influenced by solvent choice |

| N-Alkylation of pyrazole | Propargyl bromide + base (K2CO3/NaH) | DMF or DMSO | 0-60 °C | 70-85 | Monoalkylation favored by controlled addition |

| Pyridine coupling | Pd-catalyst, base, pyrazole derivative, halopyridine | DMF or toluene | 80-110 °C | 65-80 | Cross-coupling preferred for better yields |

Analytical Characterization

- NMR Spectroscopy: Confirms the substitution pattern on the pyrazole and pyridine rings, and the presence of the cyclopropyl and propargyl groups.

- Mass Spectrometry: Confirms molecular weight (223.27 g/mol) and molecular formula (C14H13N3).

- Chromatography: Purity assessment via HPLC or TLC.

Summary of Key Research Findings

- The cyclocondensation of hydrazine derivatives with cyclopropyl-substituted diketones is a reliable method to obtain the 5-cyclopropyl pyrazole core.

- Alkylation of the pyrazole nitrogen with propargyl halides proceeds efficiently under mild basic conditions.

- Coupling of the pyrazole to the pyridine ring is best achieved via palladium-catalyzed cross-coupling, providing good yields and regioselectivity.

- Solvent choice (DMSO, DMF, ethanol) significantly affects reaction rates and selectivity.

- Spectroscopic methods confirm the successful synthesis and purity of the final compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.